molecular formula C14H11ClN4O2S B11562376 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B11562376
M. Wt: 334.8 g/mol
InChI Key: RAUBRZRRWCKYBF-UHFFFAOYSA-N
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Description

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H11ClN4O2S/c1-8-6-11(20)17-14(16-8)22-7-12-18-13(19-21-12)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17,20)

InChI Key

RAUBRZRRWCKYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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